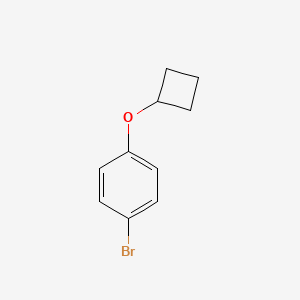
1-Bromo-4-cyclobutoxy-benzene
Descripción general
Descripción
1-Bromo-4-cyclobutoxy-benzene is a chemical compound with the CAS Number: 1350640-82-2 . It has a molecular weight of 227.1 and its IUPAC name is 1-bromo-4-cyclobutoxybenzene . It is stored at a temperature of 0-5°C . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a light yellow liquid . It has a molecular weight of 227.1 and is stored at a temperature of 0-5°C .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
Bromobenzene derivatives have been synthesized and explored for their fluorescence properties, indicating their potential use in materials science for the development of new luminescent materials. For instance, the synthesis and photoluminescence study of 1-Bromo-4-(2,2-diphenylvinyl)benzene demonstrate its application in creating compounds with aggregation-induced emission (AIE) characteristics, which are valuable in optoelectronic devices and sensors (Liang Zuo-qi, 2015).
Precursors for Graphene Nanoribbons
Bromobenzene derivatives serve as precursors for the bottom-up synthesis of graphene nanoribbons, which are essential for the advancement of nanotechnology and electronics. The controlled synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, for example, highlights the compound's role in developing planar one-dimensional graphene nanoribbons with controlled edge morphology, a critical factor for electronic applications (S. Patil et al., 2012).
Catalysis and Organic Synthesis
Bromobenzene compounds are instrumental in catalysis and organic synthesis, offering pathways to complex molecular architectures. The palladium-catalyzed reaction of bromobenzene derivatives with alkynylphenols, leading to indeno[1,2-c]chromenes, exemplifies the utility of these compounds in synthesizing molecules with significant complexity efficiently (Xiaolin Pan et al., 2014).
Luminescent Materials
The synthesis of luminescent cyclometalated palladium(II) and platinum(II) complexes using bromobenzene derivatives as ligands showcases the application of these compounds in creating new luminescent materials with potential uses in light-emitting devices (D. Song et al., 2001).
Molecular Electronics
In molecular electronics, bromobenzene derivatives are used as building blocks for the synthesis of molecular wires, crucial for developing future electronic devices at the molecular level. The efficient transformation of aryl bromides into thiol end-capped molecular wires emphasizes the role of bromobenzene compounds in this cutting-edge research area (N. Stuhr-Hansen et al., 2005).
Mecanismo De Acción
Target of Action
1-Bromo-4-cyclobutoxy-benzene is a chemical compound with the molecular formula C10H11BrO It’s known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound may interact with its targets through a process called transmetalation . This process involves the transfer of an organyl group from boron to palladium .
Biochemical Pathways
It’s known to be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
Its involvement in the suzuki–miyaura coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds .
Action Environment
It’s known that the compound is a light yellow liquid and is stored at temperatures between 0-5°c .
Propiedades
IUPAC Name |
1-bromo-4-cyclobutyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFQHGZDYGZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301308 | |
| Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350640-82-2 | |
| Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350640-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

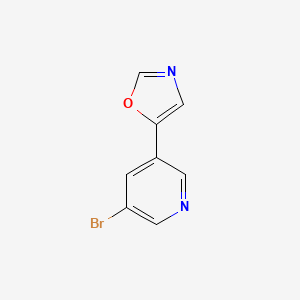
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

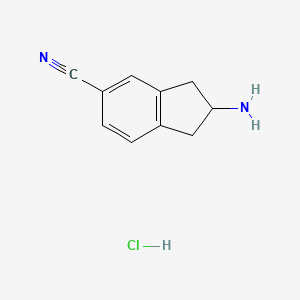
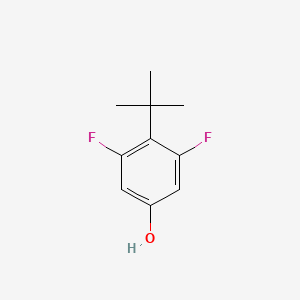
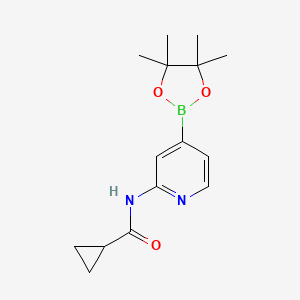


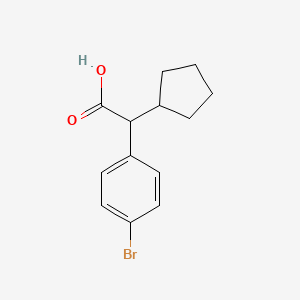

![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)
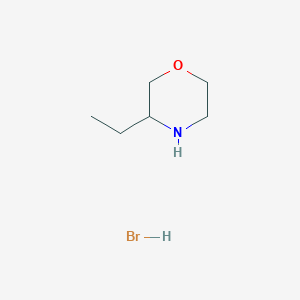
![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)
